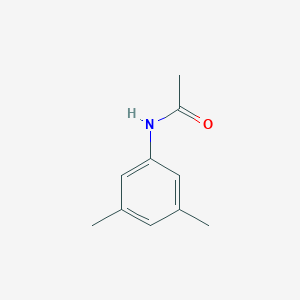

N-(3,5-Dimethylphenyl)acetamide

Vue d'ensemble

Description

N-(3,5-Dimethylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO. It is a derivative of acetanilide, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(3,5-Dimethylphenyl)acetamide can be synthesized through the reaction of 3,5-dimethylaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions, where the amine reacts with the acylating agent to form the desired acetamide. The reaction can be represented as follows:

[ \text{3,5-Dimethylaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,5-Dimethylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert the acetamide to amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted acetamides, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

N-(3,5-Dimethylphenyl)acetamide exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Anticancer Properties : Research indicates that compounds with similar structures often display anticancer activity. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro .

- Antimicrobial Activity : Similar compounds have been investigated for their antibacterial and antifungal properties. The presence of the dimethylphenyl group may enhance lipophilicity, facilitating interaction with microbial membranes .

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

-

Anticancer Activity :

- A study focusing on the synthesis of this compound derivatives revealed promising anticancer activities against various cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis in cancer cells .

- Molecular Docking Studies :

- Toxicological Assessments :

Data Table: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Derivative A | Very High | High | Moderate |

| Derivative B | Moderate | Very High | Low |

Mécanisme D'action

The mechanism of action of N-(3,5-Dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,4-Dimethylphenyl)acetamide

- N-(3,5-Dimethylphenyl)propionamide

- N-(3,5-Dimethylphenyl)butyramide

Uniqueness

N-(3,5-Dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar acetamide derivatives.

Activité Biologique

N-(3,5-Dimethylphenyl)acetamide, with the chemical formula C₁₀H₁₃NO, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of acetanilide, characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions. Its structural properties allow it to participate in various chemical reactions, including oxidation and substitution reactions, which are essential for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors, leading to observed effects such as:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens.

- Neuroprotective Effects : It has been investigated for its potential in neuroprotection, particularly in models of neurodegeneration where it may mitigate oxidative stress and inflammation .

- Genotoxicity : The compound has been reported to exhibit genotoxic effects, causing mutations in DNA and potentially leading to cancer in mammalian cells .

Antimicrobial Properties

A study highlighted the compound's efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods. The results indicated significant antimicrobial activity compared to control substances.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Studies

In a recent study focusing on neuroprotection, this compound was administered in models of ethanol-induced neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and inflammation.

- Oxidative Stress Markers : Treatment with the compound significantly lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation.

- Inflammatory Cytokines : The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) were reduced in treated groups compared to controls .

Genotoxicity and Carcinogenic Potential

Research has also pointed out the genotoxic nature of this compound. In vitro studies have shown that high concentrations can lead to chromosomal aberrations in mammalian cells. Long-term exposure has been associated with liver cancer in animal models, indicating a need for caution in its application .

Case Studies

-

Case Study on Anticancer Activity :

A clinical trial investigated the effects of this compound on cancer cell lines. The study found that the compound inhibited cell proliferation in a dose-dependent manner. Apoptosis was confirmed via flow cytometry analysis. -

Neurodegeneration Model :

In vivo experiments involving rodents exposed to ethanol showed that administration of this compound improved cognitive functions as assessed by the Morris Water Maze test. This suggests potential therapeutic applications in treating alcohol-related neurodegenerative conditions .

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAYQHIHIBTMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174488 | |

| Record name | Acetamide, N-(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-45-5 | |

| Record name | N-(3,5-Dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Acetoxylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3′,5′-Acetoxylidide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNL9S5KW3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-(3,5-Dimethylphenyl)acetamide?

A: this compound (35DMPA) is an acetanilide derivative. Its molecular formula is C10H13NO [, ]. Structural studies reveal that 35DMPA molecules are linked into chains via N—H⋯O hydrogen bonds []. The conformation of the N—H bond is syn to the 3-methyl substituent in the aromatic ring []. This is in contrast to the anti conformation observed with respect to the 3-chloro substituent in N-(3,4-dichlorophenyl)acetamide (34DCPA) [].

Q2: Has this compound been investigated for any specific biological activities?

A: While the provided abstracts do not detail specific biological activities of 35DMPA itself, a related compound, 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l), which incorporates the 35DMPA structure, exhibited promising antibacterial potential with low hemolytic activity []. This suggests potential for further exploration of 35DMPA derivatives in medicinal chemistry.

Q3: What are the analytical methods used to characterize this compound?

A: Although not explicitly stated, the research articles utilize standard characterization techniques for the synthesized compounds. These likely include Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) to confirm the structures and analyze the synthesized molecules [].

Q4: What can be said about the dissolution and solubility of this compound?

A: While the provided abstracts don't directly address the dissolution and solubility of 35DMPA, the synthesis of compound 7l, which incorporates the 35DMPA moiety, involved using dimethylformamide (DMF) as a solvent []. This suggests that 35DMPA and its derivatives might possess some solubility in polar aprotic solvents like DMF. Further investigation into its solubility in various media would be needed for potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.